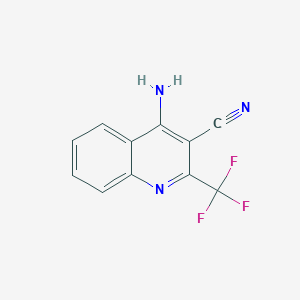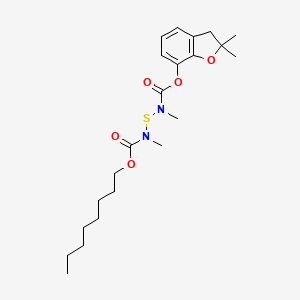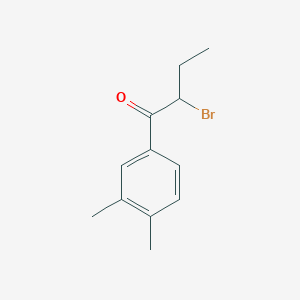
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a trifluoromethyl group on the quinoline ring imparts distinct reactivity and stability to the compound, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Positioning bromination of a suitable quinoline precursor.
Cyanation: Replacement of the bromine atom with a cyano group using cuprous cyanide.
Amination: Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are employed to achieve these goals. The use of catalysts and controlled reaction conditions ensures high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is primarily determined by its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but has a pyridine core instead of a quinoline core.
4-Amino-2,5-bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups and an amino group on a phenol ring.
Uniqueness: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile stands out due to its quinoline core, which provides additional aromatic stability and electronic properties compared to pyridine or phenol derivatives
Eigenschaften
Molekularformel |
C11H6F3N3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7(5-15)9(16)6-3-1-2-4-8(6)17-10/h1-4H,(H2,16,17) |
InChI-Schlüssel |
LTGGXSIEQZYFMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)


